2-(((Tert-butyldimethylsilyl)oxy)methyl)oxazole

Organic Synthesis Protecting Group Chemistry Oxazole Functionalization

2-(((Tert-butyldimethylsilyl)oxy)methyl)oxazole (CAS 1163254-82-7) is an organosilicon heterocycle consisting of an oxazole ring bearing a tert-butyldimethylsilyl (TBDMS)-protected hydroxymethyl group at the C-2 position. With a molecular formula of C₁₀H₁₉NO₂Si and molecular weight of 213.35 g/mol , it functions as a protected alcohol intermediate in multi-step organic syntheses.

Molecular Formula C10H19NO2Si
Molecular Weight 213.35 g/mol
Cat. No. B12854055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(((Tert-butyldimethylsilyl)oxy)methyl)oxazole
Molecular FormulaC10H19NO2Si
Molecular Weight213.35 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OCC1=NC=CO1
InChIInChI=1S/C10H19NO2Si/c1-10(2,3)14(4,5)13-8-9-11-6-7-12-9/h6-7H,8H2,1-5H3
InChIKeyKBCGUSUZCCDVQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(((Tert-butyldimethylsilyl)oxy)methyl)oxazole (CAS 1163254-82-7): A TBDMS-Protected Oxazole Building Block for Multi-Step Synthesis


2-(((Tert-butyldimethylsilyl)oxy)methyl)oxazole (CAS 1163254-82-7) is an organosilicon heterocycle consisting of an oxazole ring bearing a tert-butyldimethylsilyl (TBDMS)-protected hydroxymethyl group at the C-2 position. With a molecular formula of C₁₀H₁₉NO₂Si and molecular weight of 213.35 g/mol , it functions as a protected alcohol intermediate in multi-step organic syntheses. The TBDMS group provides hydrolytic stability approximately 10⁴ times greater than the corresponding trimethylsilyl (TMS) ether [1], enabling selective transformations at other oxazole positions while the C-2 hydroxymethyl moiety remains masked until deliberate fluoride-mediated deprotection.

TBDMS-protected oxazole alcohol for multi-step synthetic sequences
Enables selective C-4 and C-5 functionalization with C-2 masked
Fluoride-mediated deprotection reveals C-2 hydroxymethyl for further derivatization

Why Generic Substitution Fails for 2-(((Tert-butyldimethylsilyl)oxy)methyl)oxazole in Procurement Workflows


The TBDMS-protected 2-hydroxymethyl oxazole cannot be interchanged with alternative silyl-protected oxazole analogs because the protecting group's steric bulk and electronic properties directly govern reaction compatibility and deprotection orthogonality. The unprotected parent, 2-(hydroxymethyl)oxazole (CAS 130551-92-7), is incompatible with nucleophilic or organometallic reagents that would consume the free alcohol . Meanwhile, the TBDMS group occupies a distinct stability window: it is far more hydrolytically robust than TMS (10⁴× difference) yet approximately 100-fold less acid-stable than TBDPS, allowing selective deprotection under conditions that leave TBDPS ethers intact [1]. The specific siting at C-2 distinguishes this scaffold from 4- or 5-hydroxymethyl oxazole isomers, where regioisomeric reactivity patterns diverge [2]. Selecting an incorrect analog risks either premature deprotection, failed orthogonal selectivity, or undesired ring-metalation regiochemistry.

TMS-protected analog may undergo premature deprotection under mild acidic conditions
Unprotected 2-(hydroxymethyl)oxazole is incompatible with nucleophilic or organometallic reagents
TBDPS ether is significantly more acid-stable, preventing selective deprotection where TBDMS cleavage is desired
Regioisomeric 4- or 5-hydroxymethyl oxazoles exhibit divergent reactivity patterns

Quantitative Differentiation Evidence: 2-(((Tert-butyldimethylsilyl)oxy)methyl)oxazole vs. Closest Analogs


Synthesis Yield Benchmarking: TBDMS Protection of 2-(Hydroxymethyl)oxazole Achieves 92.8% Isolated Yield Under Mild Conditions

The silylation of 1,3-oxazol-2-ylmethanol with TBDMS-Cl (1.2 eq.) and imidazole in THF at 0 °C for 5 hours furnishes 2-(((tert-butyldimethylsilyl)oxy)methyl)oxazole in 92.8% isolated yield . This yield exceeds the typical 80–88% range reported for analogous TBDMS protection of primary alcohols under standard Corey conditions (TBDMS-Cl, imidazole, DMF) [1], demonstrating that the oxazole C-2 hydroxymethyl substrate is particularly amenable to high-yielding silylation. In contrast, the corresponding TBDPS protection of the same alcohol under similar conditions (TBDPSCl, imidazole, DMF) typically proceeds with lower efficiency due to the increased steric demand of the diphenyl substituents [1].

Protection Yield
Reported
92.8% (TBDMS-Cl, imidazole, THF, 0 °C, 5 h)
Typical TBDMS primary alcohol silylation: 80–88%
Supports efficient building block synthesis
Compared to standard Corey protocol for primary alcohols
Organic Synthesis Protecting Group Chemistry Oxazole Functionalization

Commercial Purity Specifications: 98% Purity (HPLC) Enables Direct Use Without Re-Purification

Commercially supplied 2-(((tert-butyldimethylsilyl)oxy)methyl)oxazole is available at 98% purity as measured by HPLC . This purity specification surpasses the ≥95% purity commonly offered for the unprotected 2-(hydroxymethyl)oxazole (CAS 130551-92-7) , which is more prone to oxidative degradation and dimerization upon storage. The higher purity reduces the need for pre-use chromatographic purification, saving an estimated 2–4 hours of labor per synthetic sequence and improving batch-to-batch reproducibility in multi-step medicinal chemistry campaigns.

Commercial Purity
Data to verify
98% (HPLC)
Unprotected analog: ≥95%
May reduce pre-use purification need
Impurity load ≤2% vs ≤5% for unprotected alcohol
Quality Control Building Block Procurement Analytical Chemistry

Hydrolytic Stability Orthogonality: TBDMS Provides a 10⁴-Fold Stability Window Over TMS While Remaining 100-Fold More Acid-Labile Than TBDPS

The TBDMS ether of 2-(hydroxymethyl)oxazole occupies a critical middle ground in the silyl protecting group stability hierarchy. In acidic media, the relative hydrolysis rates are TMS (1) < TES (64) < TBS/TBDMS (20,000) < TIPS (700,000) < TBDPS (5,000,000) [1]. This means the TBDMS group is ~10⁴ times more stable than TMS, making TMS-protected oxazole analogs unsuitable for any synthetic sequence involving even mildly acidic workups. Simultaneously, TBDMS is ~250-fold less acid-stable than TBDPS, enabling selective TBDMS deprotection with 80% aqueous acetic acid while TBDPS ethers remain intact [2]. This orthogonality is exploited in complex syntheses where a TBDPS group protects a different hydroxyl elsewhere in the molecule .

Hydrolytic Stability
Class-level
20,000 (TMS = 1)
Fills stability gap between TMS and TBDPS ethers
80% AcOH cleaves TBDMS but not TBDPS
Protecting Group Orthogonality Hydrolytic Stability Multi-Step Synthesis Design

Structural Confirmation by LCMS: Distinct [M+H]⁺ Signal at m/z 214.3 Enables Unambiguous Identity Verification

The TBDMS-protected oxazole exhibits a characteristic protonated molecular ion at m/z 214.3 [M+H]⁺ in electrospray ionization LCMS (calculated for C₁₀H₁₉NO₂Si: 214.13) . This mass is diagnostically distinct from the unprotected 2-(hydroxymethyl)oxazole (C₄H₅NO₂, calculated [M+H]⁺ = 100.04) and from TBDPS-protected analogs (which would exhibit [M+H]⁺ > 310 Da due to the additional phenyl groups). The substantial mass difference (Δm/z = 114.1 Da) between protected and unprotected forms provides a clear binary readout of deprotection completion, facilitating reaction monitoring without ambiguity .

LCMS Identity
Data to verify
m/z 214.3 [M+H]⁺ (Δ114.1 Da from unprotected)
Enables unambiguous identity confirmation
>96 Da separation from TBDPS-protected analogs
Analytical Characterization LCMS Identity Testing Quality Assurance

Regiochemical Differentiation: C-2 TBDMS-Oxazole Enables 4,5-Functionalization vs. C-2 Silyl Protection Strategies (TIPS)

The TBDMS-protected hydroxymethyl group at C-2 serves a fundamentally different strategic role than direct C-2 silyl protection (e.g., 2-triisopropylsilyloxazole, CAS 433332-27-5). In the TIPS-protected system, the silyl group blocks C-2 metalation to enable C-4 and C-5 lithiation/functionalization [1]; deprotection then reveals the C-2 proton. In contrast, 2-(((tert-butyldimethylsilyl)oxy)methyl)oxazole presents a functionalized C-2 carbon (CH₂-OTBDMS) from the outset, meaning the protected alcohol is the functional endpoint, not merely a placeholder. This distinction is critical: the TBDMS-CH₂-oxazole scaffold is the direct precursor to C-2 hydroxymethyl-containing bioactive oxazoles, whereas C-2 TIPS-oxazole is a transient intermediate requiring additional steps to install functionality at C-2 after deprotection [1].

Synthetic Strategy
Class-level
C-2 protected hydroxymethyl vs. transient C-2 silyl block
May save 2 synthetic steps vs. TIPS protection
Direct precursor to C-2 functionalized oxazoles
Regioselective Metalation Oxazole C-H Functionalization Protecting Group Strategy

Procurement-Relevant Application Scenarios for 2-(((Tert-butyldimethylsilyl)oxy)methyl)oxazole


Medicinal Chemistry: Late-Stage Diversification of Oxazole-Containing Bioactive Scaffolds

In drug discovery programs where an oxazole core with a C-2 hydroxymethyl substituent is required, the TBDMS-protected form enables sequential functionalization at C-4 and C-5 without interference from the C-2 alcohol. The 92.8% synthesis yield and 98% commercial purity ensure that the building block enters the synthetic sequence with minimal impurities, reducing side-product formation in subsequent C–H activation or cross-coupling steps. After completing C-4/C-5 modifications, selective TBDMS deprotection with TBAF in THF at 25 °C reveals the free hydroxymethyl group for further derivatization (e.g., oxidation to aldehyde, mesylation, or direct coupling).

Process Chemistry: Scalable Synthesis of Oxazole Intermediates with Orthogonal Protecting Group Strategies

For process routes requiring orthogonal protection of multiple hydroxyl groups, the TBDMS-CH₂-oxazole unit can be paired with a TBDPS-protected alcohol elsewhere in the molecule. The 100-fold stability difference in acidic media [1] allows chemists to selectively remove the TBDMS group with 80% AcOH while leaving the TBDPS ether intact. This orthogonality eliminates the need for redundant chromatographic purifications, directly impacting the cost-of-goods in multi-kilogram campaigns.

Combinatorial Chemistry & Parallel Synthesis: Solid-Phase Library Construction Using Hydroxymethyl Oxazole Scaffolds

The TBDMS-protected oxazole serves as a solution-phase building block that, after deprotection, yields the versatile 2-(hydroxymethyl)oxazole scaffold for solid-phase diversification. Grabowska et al. demonstrated that 5-(hydroxymethyl)oxazoles can be elaborated into ethers, thioethers, sulfones, sulfonamides, and carboxamides on solid support [2]. The analogous 2-substituted regioisomer accessed from the TBDMS-protected precursor expands this diversification space to the C-2 position, enabling parallel synthesis of compound libraries for high-throughput screening.

Analytical Reference Standard: LCMS Method Development and Reaction Monitoring

The diagnostic [M+H]⁺ ion at m/z 214.3 provides a clear LCMS marker for monitoring the deprotection of TBDMS to the free alcohol. The 114.1 Da mass shift is readily resolved by single-quadrupole LCMS instruments, enabling real-time reaction progress monitoring without the need for offline TLC analysis. This is particularly valuable in automated synthesis platforms where in-line LCMS triggers fraction collection based on mass detection.

Application
Selection Property
Validation Focus
Late-stage oxazole diversification
C-2 masked alcohol enables C-4/C-5 sequential functionalization
Deprotection orthogonality and impurity profile
Process-scale orthogonal protection
Selective acidic deprotection (TBDMS vs TBDPS)
Stability window in acidic media
Solid-phase library construction
Protected C-2 hydroxymethyl precursor for solid-phase diversification
Deprotection efficiency and regiochemical purity
LCMS reaction monitoring
Clear mass shift marker for deprotection monitoring
Mass detection reliability and deprotection completeness
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